N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide, also known as BDA-410, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been identified as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
科学的研究の応用
Novel Therapeutic Compounds
Research has led to the synthesis of compounds with significant antidepressant and nootropic activities. The synthesis of 2-azetidinones, involving cyclocondensation of appropriate Schiff’s bases with chloroacetyl chloride, followed by triethyl amine addition, resulted in compounds exhibiting the highest antidepressant activity in tests, highlighting the potential of the 2-azetidinone skeleton as a central nervous system (CNS) active agent for therapeutic use (Thomas et al., 2016).
Anti-Inflammatory and Analgesic Agents
The development of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown promising anti-inflammatory and analgesic properties. The synthesized compounds were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors and demonstrated significant inhibitory activity, offering a new avenue for the development of analgesic and anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Antimicrobial Activities
The synthesis of N-(3-Hydroxy-2-pyridyl)benzamides has shown effectiveness against various bacterial strains. These compounds were synthesized under weak basic conditions, and their microbiological activity was tested in vitro, displaying significant antibacterial properties against Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, and Staphylococcus aureus, indicating their potential as antimicrobial agents (Mobinikhaledi et al., 2006).
Mechanistic Insights and Synthesis Techniques
A study on the three-component, one-pot synthesis of 1,8-naphthyridine and isoxazole derivatives provided computational elucidation of the mechanism. This research offers insights into efficient synthesis methods for substituted derivatives, contributing to the understanding of chemical reactions and facilitating the development of novel compounds with potential applications in various domains (Guleli et al., 2019).
Histone Deacetylase Inhibitor for Cancer Therapy
The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as an orally active histone deacetylase inhibitor represents a significant advance in cancer therapy. This compound selectively inhibits HDACs 1-3 and 11, demonstrating antitumor activity in vivo and highlighting its potential as an anticancer drug (Zhou et al., 2008).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-pyridin-3-yloxyazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c20-16(18-11-3-4-14-15(6-11)22-10-21-14)19-8-13(9-19)23-12-2-1-5-17-7-12/h1-7,13H,8-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDCAAOTMUZZFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC3=C(C=C2)OCO3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。